molecular formula C8H8N2O B2910255 3,4-Dihydro-1,5-naphthyridin-2(1H)-one CAS No. 943537-93-7

3,4-Dihydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B2910255
CAS No.: 943537-93-7
M. Wt: 148.165
InChI Key: LMORUQRSHZOMKO-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused with a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,5-naphthyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminonicotinaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale manufacturing. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include oxidized naphthyridine derivatives, reduced analogs, and substituted naphthyridine compounds with diverse functional groups .

Scientific Research Applications

3,4-Dihydro-1,5-naphthyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including the development of novel drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydro-1,5-naphthyridin-2(1H)-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique bicyclic structure and the specific functional groups it can accommodate. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMORUQRSHZOMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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